molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene

Cat. No.: B14398114
CAS No.: 87482-38-0
M. Wt: 174.28 g/mol
InChI Key: RTKYALLESAFMFM-UHFFFAOYSA-N
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Description

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a polycyclic compound characterized by two spiro junctions, forming a rigid, three-dimensional architecture. Its structural complexity arises from fused rings and stereochemical constraints, which influence its physicochemical properties and biological interactions.

Properties

CAS No.

87482-38-0

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

dispiro[2.2.56.23]trideca-4,12-diene

InChI

InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2

InChI Key

RTKYALLESAFMFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C=CC3(CC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Structural Features

Dispiro compounds vary in ring sizes, substituents, and spiro junction positions. Key comparisons include:

Compound Class Core Structure Key Features Reference
Dispiroselenoindolinones Spiro-fused imidazolidine-pyrrolidine-indoline Selenium at C2, cytotoxicity (CC50 7.6–8.7 µM in A549 cells), ROS generation
Dispiro[imidazo-thiazolo-triazine] Linear/angular imidazothiazolotriazine-pyrrolidine-indoline Diastereomer formation (1:1 anti/syn ratio), rearrangement under basic conditions
Cage-like dispiro systems Hexacyclic frameworks via [3+2] cycloaddition Ninhydrin-derived, intramolecular annulation, confirmed by X-ray crystallography
Sesquiterpenoid dimers Dispiro[4,2,5,2]pentadecane-6,10,14-trien Unique 3/5/6/6/6/5 hexacyclic system, TGF-β inhibition

Key Observations :

  • Selenium vs. Oxygen/Sulfur Analogs: Selenium-containing dispiroselenoindolinones (e.g., compounds 5a-h, 6a-m) exhibit cytotoxicity comparable to oxygen/sulfur analogs but with enhanced ROS generation, suggesting chalcogen-dependent mechanisms .
  • Diastereomer Control : Imidazothiazolotriazine derivatives form anti/syn diastereomers (1:1 ratio), while angular isomers arise via KOH-mediated rearrangement, highlighting synthetic versatility .

Key Observations :

  • Cycloaddition strategies dominate dispiro synthesis, with azomethine ylides enabling modular assembly of pyrrolidine-oxindole cores .
  • Multicomponent reactions offer scalability (e.g., 84–98% yields for dispiro[benzothiophenone-indanedione-pyrrolidine] derivatives) .

Cytotoxicity and Anticancer Potential

Compound Class Cell Line Activity (IC50/CC50) Mechanism Insights Reference
Dispiroselenoindolinones A549: 7.6–8.7 µM; PC3: ROS elevation Indirect p53 activation, ROS-mediated apoptosis
Isoindoline-1,3-dione derivatives Leukemia CCRF-CEM: IC50 42.18 µM (compound 12) Mild to moderate activity across 59 cell lines
Dispiro[indene-pyrrolidine-indole] Anti-inflammatory (50 mg/kg vs. indomethacin) In vivo efficacy with low toxicity

Key Observations :

  • Selenium-containing dispiro compounds (5b , 5c , 5e ) show selectivity indices (VA13/A549: 5.2–6.9), outperforming many oxygen/sulfur analogs .
  • ROS generation correlates with cytotoxicity in A549 and PC3 cells, suggesting oxidative stress as a key mechanism .

Structural-Activity Relationships (SAR)

  • Chalcogen Substitution : Selenium enhances ROS generation and cytotoxicity compared to sulfur/oxygen analogs .
  • Spiro Junction Rigidity: Angular dispiro systems (e.g., sesquiterpenoid dimers) exhibit unique bioactivity (e.g., TGF-β inhibition) due to conformational constraints .

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